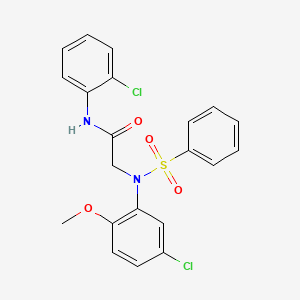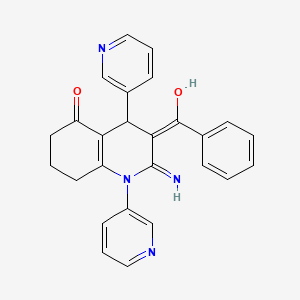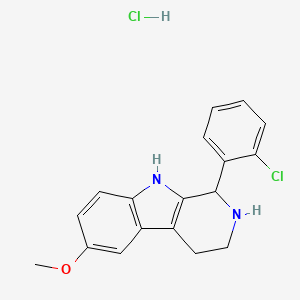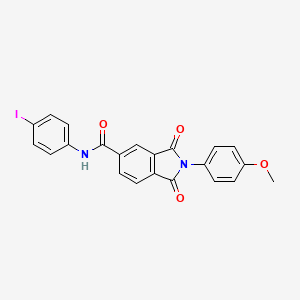
N-(3-nitro-5-phenoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitro-5-phenoxyphenyl)-2-furamide, also known as NPFF, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. NPFF is a neuropeptide that is involved in several physiological processes, including pain modulation, stress response, and regulation of food intake.
Mécanisme D'action
N-(3-nitro-5-phenoxyphenyl)-2-furamide exerts its effects through the activation of two G protein-coupled receptors, N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2. Upon binding to these receptors, this compound modulates the activity of several signaling pathways, including the cAMP and calcium signaling pathways. The exact mechanism by which this compound exerts its analgesic, anti-addictive, and anti-obesity effects is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. Additionally, this compound has been shown to regulate the activity of several neuropeptides, including neuropeptide Y and corticotropin-releasing hormone. This compound has also been found to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-nitro-5-phenoxyphenyl)-2-furamide in lab experiments is its specificity for the N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2 receptors. This allows researchers to selectively activate or inhibit these receptors, providing a better understanding of the physiological and biochemical effects of this compound. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-nitro-5-phenoxyphenyl)-2-furamide. One area of interest is the potential use of this compound as a therapeutic target for pain management. Additionally, there is growing interest in the potential use of this compound as a target for treating addiction and obesity. Further research is also needed to elucidate the exact mechanism by which this compound exerts its effects and to develop more effective this compound analogs with longer half-lives.
Méthodes De Synthèse
The synthesis of N-(3-nitro-5-phenoxyphenyl)-2-furamide involves the condensation of 3-nitro-5-phenoxyaniline and 2-furoic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained through the amidation of the amino group with an appropriate acid chloride.
Applications De Recherche Scientifique
N-(3-nitro-5-phenoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in several areas, including pain management, addiction, and obesity. It has been shown to have analgesic effects in animal models, suggesting its potential use as a painkiller. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in treating addiction. This compound has also been shown to regulate food intake and energy expenditure, making it a potential target for treating obesity.
Propriétés
IUPAC Name |
N-(3-nitro-5-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17(16-7-4-8-23-16)18-12-9-13(19(21)22)11-15(10-12)24-14-5-2-1-3-6-14/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGURJWJDWTRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)


